molecular formula C11H9NO3S B15067014 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid

Cat. No.: B15067014
M. Wt: 235.26 g/mol
InChI Key: DMXLUTYOIPJCFZ-UHFFFAOYSA-N
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Description

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives. This compound has garnered attention in scientific research due to its potential biological activity and various applications in different fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions for these steps are usually mild, allowing for the efficient production of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((1-Oxo-1,2-dihydroisoquinolin-3-yl)thio)acetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-[(1-oxo-2H-isoquinolin-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C11H9NO3S/c13-10(14)6-16-9-5-7-3-1-2-4-8(7)11(15)12-9/h1-5H,6H2,(H,12,15)(H,13,14)

InChI Key

DMXLUTYOIPJCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)SCC(=O)O

Origin of Product

United States

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